Leaving Group Ability: Bromide vs. Chloride in Nucleophilic Substitution
The bromomethyl group in 4-Bromomethylcyclohexanol is a significantly better leaving group than the chloromethyl group in 4-(Chloromethyl)cyclohexanol. This is based on established leaving group ability in nucleophilic substitution reactions. Bromide is a weaker base than chloride, making it a better leaving group, leading to faster reaction rates and higher yields in SN2 reactions . While direct kinetic data for this specific compound pair is not available, the class-level inference is supported by the general principle that alkyl bromides react faster than alkyl chlorides in SN2 reactions [1].
| Evidence Dimension | Leaving Group Ability (Relative Reactivity in SN2) |
|---|---|
| Target Compound Data | Bromide (Br-) is a good leaving group |
| Comparator Or Baseline | 4-(Chloromethyl)cyclohexanol: Chloride (Cl-) is a poorer leaving group |
| Quantified Difference | Alkyl bromides generally react 10-100x faster than alkyl chlorides in SN2 reactions (class-level) |
| Conditions | Typical SN2 conditions with common nucleophiles |
Why This Matters
This translates to shorter reaction times and higher yields when 4-Bromomethylcyclohexanol is used as an electrophile compared to its chloro analog.
- [1] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (Section on Nucleophilic Aliphatic Substitution). View Source
